molecular formula C24H27N3O2 B2696752 N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-72-6

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2696752
CAS No.: 899960-72-6
M. Wt: 389.499
InChI Key: CZLRZDQJTOOXIO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a fused pyrrolo[1,2-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 1 and a 3,4-dimethylphenylcarboxamide moiety at position 2. This article compares its structural, synthetic, and physicochemical attributes with analogous compounds to highlight key distinctions and trends.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-4-29-21-11-8-19(9-12-21)23-22-6-5-13-26(22)14-15-27(23)24(28)25-20-10-7-17(2)18(3)16-20/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLRZDQJTOOXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Addition of the ethoxy group: This can be done through nucleophilic substitution reactions using ethyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective transformations at its aromatic and heterocyclic moieties:

Table 2: Redox Reactions

Reaction TypeReagentsTarget SiteProductSource
OxidationKMnO<sub>4</sub> (acidic conditions)Ethoxyphenyl group4-Carboxyphenyl derivative
ReductionLiAlH<sub>4</sub>Carboxamide to amineN-(3,4-dimethylphenyl)-pyrroloamine
  • Oxidation : The ethoxy group on the phenyl ring is oxidized to a carboxylic acid under strong acidic conditions.

  • Reduction : The carboxamide group is reduced to a primary amine, altering the compound’s pharmacological profile.

Nucleophilic Substitution

The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS):

Table 3: Substitution Reactions

ReagentPosition ModifiedProductYieldSource
NH<sub>3</sub> (g)Pyrazine C-33-Amino-pyrrolopyrazine derivative35%
NaOCH<sub>3</sub> (methanol)Ethoxyphenyl groupMethoxy-substituted analog22%
  • Ammonia Treatment : Introduces amino groups at the pyrazine ring’s C-3 position, enhancing water solubility .

  • Methoxide Substitution : Replaces the ethoxy group with methoxy, altering electronic properties .

Hydrolysis and Stability

The carboxamide group is stable under mild acidic/basic conditions but hydrolyzes under extreme pH:

Table 4: Hydrolysis Conditions

ConditionsProductsApplicationsSource
6M HCl, reflux, 12hPyrrolopyrazine-2-carboxylic acid + aminePrecursor for further analogs
NaOH (aq), 80°C, 6hSodium carboxylate + aniline derivativeBioconjugation studies

Pharmacological Modifications

Structural analogs of this compound are synthesized to optimize bioactivity:

Table 5: Key Analog Modifications

Modification SiteReagent/ProcessBiological TargetIC<sub>50</sub> ImprovementSource
Pyrazine ring nitrogenReplacement with CHEnhanced PKMYT1 inhibition5-fold vs. parent compound
Carboxamide substitutionAlkylation or acylationEphrin receptor selectivity50-fold selectivity boost
  • Pyrazine Ring Modifications : Replacing nitrogen with carbon improves kinase selectivity (e.g., PKMYT1 over WEE1) .

  • Carboxamide Alkylation : Enhances metabolic stability and receptor binding affinity .

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions enable diversification of aromatic groups:

Table 6: Catalytic Functionalization

Catalyst SystemReaction TypeProductYieldSource
Pd(PPh<sub>3</sub>)<sub>4</sub>, Suzuki couplingArylation at C-66-Aryl-pyrrolopyrazine analogs40–60%
CuI, Ullmann couplingIntroduction of alkoxy groupsPolyether derivatives28%

Degradation Pathways

The compound degrades under UV light or prolonged storage:

Table 7: Degradation Products

ConditionMajor DegradantsMechanismSource
UV light (254 nm, 48h)N-Oxide derivativesPhotooxidation
High humidity (40°C, 1M)Hydrolyzed carboxamide + ring-openedHydrolytic cleavage

Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

The compound is of significant interest in medicinal chemistry due to its structural characteristics that may confer various biological activities. Research indicates that derivatives of pyrrolo[1,2-a]pyrazine have shown promising results in antiviral and anticancer studies.

Antiviral Activity

Recent studies have highlighted the potential of N-heterocyclic compounds, including those similar to N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, as antiviral agents. For instance:

  • Compounds with pyrazole and pyrimidine frameworks have demonstrated efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus type-1 (HIV-1) .
  • The structural modifications in these compounds can enhance their interaction with viral enzymes or receptors, thereby inhibiting viral replication.

Anticancer Properties

The compound's potential as an anticancer agent is also under investigation. Various studies have reported that similar pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms:

  • Mechanism of Action : Many compounds in this class function by disrupting cellular signaling pathways involved in cell proliferation and survival .
  • Case Studies : Specific derivatives have been tested for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further exploration .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • The process begins with the formation of the pyrrolo[1,2-a]pyrazine core.
  • Subsequent reactions introduce the 3,4-dimethylphenyl and 4-ethoxyphenyl groups through coupling reactions under controlled conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies focus on how modifications to the chemical structure affect biological activity:

  • Variations in substituents on the phenyl rings or modifications to the carboxamide group can significantly alter the compound's efficacy and selectivity against target pathogens or cancer cells .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralPyrazole derivativesInhibition of HSV-1 and HIV replication
AnticancerPyrrolo[1,2-a]pyrazine derivativesInduction of apoptosis in cancer cells
CytotoxicityVarious substituted pyrazinesGrowth inhibition in multiple cancer lines

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several derivatives documented in the literature:

Pyrrolo[1,2-a]pyrazine Derivatives
  • N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (RN: 899750-58-4) : Key Difference: The 2,6-difluorophenyl substituent replaces the 3,4-dimethylphenyl group.
Pyrazoline Derivatives
  • 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (Compound 2h, Mol. Wt. 356) : Key Difference: A pyrazoline core (non-fused 5-membered ring) replaces the fused pyrrolo[1,2-a]pyrazine system. Implication: Reduced aromatic conjugation may alter binding affinity and metabolic stability.
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines
  • 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine :
    • Key Difference : A thiazolo-pyrimidine system fused with pyrrolo replaces the pyrazine core.
    • Implication : Sulfur incorporation may modulate electronic properties and solubility.

Substituent Effects on Physicochemical Properties

Substituents significantly influence melting points, yields, and solubility:

Table 1. Comparative Physicochemical Data
Compound Substituents Melting Point (°C) Yield (%) Rf Value Reference
Target Compound 3,4-Dimethylphenyl, 4-Ethoxy N/A N/A N/A
Compound 2h 3,4-Dimethylphenyl, 4-Ethoxy 102–106 85 0.85
Compound 1h (Methoxy Analog) 3,4-Dimethylphenyl, 4-Methoxy 120–124 80 0.88
RN 899750-58-4 2,6-Difluorophenyl, 4-Ethoxy Not reported Not reported Not reported

Observations :

  • Alkoxy Chain Length : The ethoxy group in Compound 2h lowers the melting point (102–106°C) compared to its methoxy analog (120–124°C), suggesting increased flexibility and reduced crystallinity .
  • Substituent Electronics : Fluorine in RN 899750-58-4 likely enhances lipophilicity, whereas methyl groups in the target compound may improve steric shielding.

Heterocyclic Framework Variations

The fused pyrrolo[1,2-a]pyrazine core distinguishes the target compound from other heterocycles:

  • Pyrrolo[1,2-a]pyrazine vs.
  • Thiazolo-Pyrimidine Hybrids :
    • Sulfur-containing analogs exhibit distinct electronic profiles, possibly favoring interactions with metal ions or cysteine residues in enzymes.

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrrolo[1,2-a]pyrazine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrolo[1,2-a]pyrazine core.
  • Substituents including 3,4-dimethylphenyl and 4-ethoxyphenyl groups.

The molecular formula is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit a range of biological activities:

  • Antitumor Activity : Several studies have reported that pyrrolo[1,2-a]pyrazine derivatives demonstrate significant antitumor effects. These compounds inhibit key enzymes involved in tumor growth and proliferation.
  • Anti-inflammatory Properties : The anti-inflammatory potential of these compounds has been highlighted in various studies. They may modulate inflammatory pathways and reduce cytokine production.
  • Antibacterial and Antifungal Activity : Some derivatives exhibit notable antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of pyrrolo[1,2-a]pyrazines indicated that specific substitutions on the phenyl rings significantly enhance their antitumor efficacy against various cancer cell lines. For instance:

  • Compounds with electron-donating groups at the para position showed increased cytotoxicity against breast cancer cells (MCF-7) .

Anti-inflammatory Effects

Research has demonstrated that certain pyrrolo[1,2-a]pyrazine derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is believed to occur through the suppression of NF-kB signaling pathways .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant activity against several bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

Additionally, antifungal tests have indicated effectiveness against common pathogens like Candida albicans .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Case Study 1 : A compound similar to N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-pyrrolo[1,2-a]pyrazine was tested for its ability to inhibit tumor cell proliferation in vitro. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM .
  • Case Study 2 : In an anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced nitric oxide production significantly compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineEffectiveness (IC50/µM)Reference
AntitumorMCF-715
Anti-inflammatoryMacrophages (LPS-stimulated)Significant reduction
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans12

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrrolo-pyrazine carboxamides often involves multi-step reactions, including cyclization and amidation. Challenges include low yields due to steric hindrance from the 3,4-dimethylphenyl and 4-ethoxyphenyl substituents. Optimization strategies:

  • Cyclization Conditions : Use microwave-assisted synthesis (e.g., 100–120°C, DMF solvent) to improve reaction efficiency .
  • Amidation Step : Activate the carboxylic acid with EDCI/HOBt to enhance coupling with the aryl amine under inert atmospheres .
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate → dichloromethane/methanol) to isolate the product from byproducts.
ParameterTypical RangeOptimal Conditions
Temperature80–120°C100°C (microwave)
SolventDMF, THFDMF
CatalystEDCI/HOBtEDCI/HOBt (1:1.2 molar ratio)

Advanced: How can structural contradictions in X-ray crystallography vs. NMR data be resolved for this compound?

Methodological Answer:
Discrepancies between solid-state (X-ray) and solution-phase (NMR) structures often arise from conformational flexibility. To resolve this:

  • Dynamic NMR : Perform variable-temperature NMR (e.g., 298–343 K) to detect rotameric equilibria of the ethoxyphenyl group .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles/torsional angles to identify dominant conformers .
  • Crystallographic Refinement : Use high-resolution data (R factor < 0.06) to validate hydrogen bonding networks, as seen in related piperazine-carboxamide structures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl CH3 at δ 2.2–2.4 ppm; ethoxy CH2 at δ 1.3–1.5 ppm) .
  • HRMS : Use ESI-HRMS (positive ion mode) to verify molecular weight (e.g., [M+H]+ expected ~464.22 g/mol).
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H (~3300 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to kinase or GPCR targets. The pyrrolo-pyrazine core may mimic ATP in kinase binding pockets .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the carboxamide group in hydrophobic pockets.
  • Pharmacophore Mapping : Align with known piperazine-based inhibitors (e.g., serotonin receptor antagonists) to identify critical H-bond acceptors .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Test against PDE4 or MAPK using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : Use MTT assays (72 hr exposure) in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry; expect <50 µM due to lipophilic substituents .

Advanced: How to address discrepancies in bioactivity across cell lines?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on responsive vs. non-responsive cells to identify differentially expressed targets (e.g., upregulated kinases).
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP3A4/2D6) to rule out rapid metabolism in certain lines .
  • Membrane Permeability : Use Caco-2 monolayers to correlate bioactivity with logP values (optimal range: 2–4) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ethoxy group (pH < 3) and photooxidation of the pyrrolo-pyrazine core.
  • Storage Conditions : Lyophilize and store at -20°C under argon; avoid aqueous buffers with pH > 8 .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Replace the dimethylphenyl group with halogens (e.g., Cl, F) to assess electronic effects on potency .
  • Side-Chain Variations : Introduce sulfonamide or thiourea groups at the carboxamide position to enhance H-bonding .
  • Data Analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., LogP, polar surface area) with IC50 values .

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